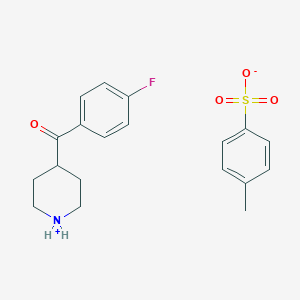

4-(4-fluorobenzoyl)piperidine p-toluenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate involves several steps. The primary synthetic route includes the reaction of 4-fluorobenzoyl chloride with piperidine to form (4-fluorophenyl)(piperidin-4-yl)methanone. This intermediate is then reacted with 4-methylbenzenesulfonic acid to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

4-(4-fluorobenzoyl)piperidine p-toluenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate is C19H22FNO4S, with a molecular weight of 379.45 g/mol. The compound appears as white to off-white crystals and is soluble in organic solvents. Its structure includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- 4-Fluorobenzoyl group : Enhances lipophilicity and potential biological activity.

- p-Toluenesulfonate moiety : Provides reactivity and solubility advantages.

Medicinal Chemistry Applications

1. Drug Development

This compound has been explored as a lead compound for developing pharmaceuticals targeting various diseases. Its structural properties suggest potential interactions with neurotransmitter systems, which may influence mood and cognitive functions.

2. Antidepressant Research

Research indicates that derivatives of this compound can exhibit high affinity for serotonin (5-HT) transporters, making them candidates for antidepressant drug development. A study highlighted the synthesis of new [(aryl)(aryloxy)methyl]piperidine derivatives, some of which displayed dual binding profiles for serotonin and norepinephrine transporters, suggesting their potential as fast-acting antidepressants .

Synthesis and Purification

The synthesis of this compound typically involves several steps that require precise control to achieve high yields:

- Formation of the Piperidine Intermediate : The initial step often involves the reaction of piperidine derivatives with substituted benzoyl chlorides.

- Sulfonation : The resulting intermediate is treated with p-toluenesulfonic acid to form the sulfonate salt.

- Crystallization : The final product is purified through crystallization from appropriate solvents to ensure purity .

Preliminary studies suggest that this compound may interact with specific neurotransmitter receptors, influencing signaling pathways relevant to mood regulation. The presence of the fluorine atom may enhance its ability to cross biological membranes, potentially improving its pharmacokinetic properties.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Benzoyl)piperidine | Benzoyl group instead of fluorobenzoyl | Lacks fluorine; potentially different activity |

| 1-(4-Fluorobenzyl)piperidine | Contains a fluorobenzyl group | Different substitution pattern affecting properties |

| N-(p-Toluenesulfonyl)piperidine | Contains only a sulfonyl group | Simplified structure; differing reactivity |

| 4-(Chlorobenzoyl)piperidine | Chlorine instead of fluorine | Variation in halogen affects lipophilicity |

The unique combination of functional groups in this compound enhances its biological activity while providing versatility for further modifications.

Wirkmechanismus

The mechanism of action of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate involves its interaction with specific molecular targets. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

4-(4-fluorobenzoyl)piperidine p-toluenesulfonate can be compared with other similar compounds, such as:

(4-Fluorophenyl)(pyridin-4-yl)methanone: This compound has a similar structure but contains a pyridine ring instead of a piperidine ring.

(4-Fluorophenyl)(piperidin-4-yl)methanone: This compound lacks the 4-methylbenzenesulfonate group, making it less soluble in certain solvents.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various research applications.

Biologische Aktivität

4-(4-Fluorobenzoyl)piperidine p-toluenesulfonate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorobenzoyl group and a p-toluenesulfonate moiety. Its molecular formula is C15H16FNO3S, which contributes to its unique biological properties.

Research indicates that this compound exhibits significant interactions with various biological targets, primarily through inhibition mechanisms. Notably, it has been studied for its effects on phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways.

- Phosphodiesterase Inhibition : The compound has shown promising results in inhibiting the TbrPDEB1 enzyme, which is implicated in Trypanosoma brucei infections. This inhibition suggests potential antitrypanosomal activity, making it a candidate for treating diseases such as sleeping sickness .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Antitrypanosomal Activity : A study evaluated several derivatives of piperidine compounds for their efficacy against Trypanosoma species. The findings indicated that modifications to the 4-fluorobenzoyl group enhanced the potency of the compounds against TbrPDEB1 while maintaining low cytotoxicity in human cells .

- Tyrosinase Inhibition : Another investigation focused on the inhibition of tyrosinase by derivatives containing the 4-fluorobenzoyl-piperidine fragment. The compound demonstrated significant inhibitory activity against tyrosinase, suggesting potential applications in cosmetic formulations aimed at reducing skin pigmentation .

- Pharmacological Profile : The pharmacological profile of this compound was assessed through various assays, highlighting its selectivity and potency compared to standard drugs like bezafibrate in lipid-lowering activities .

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-piperidin-4-ylmethanone;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.C7H8O3S/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,10,14H,5-8H2;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLLXYJZWWJEGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1C(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.